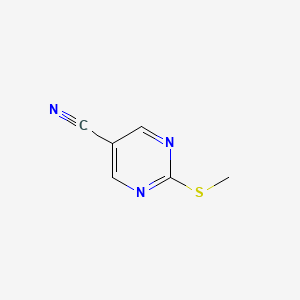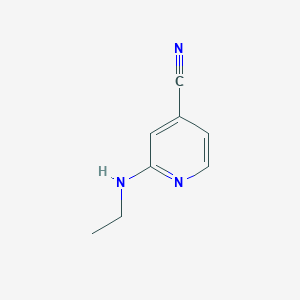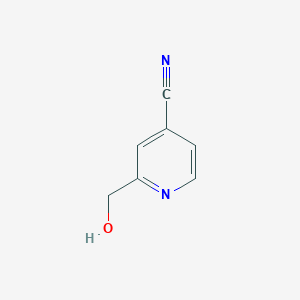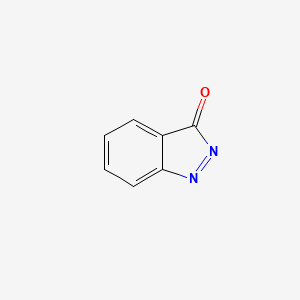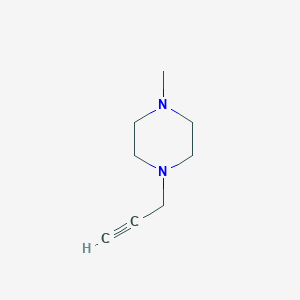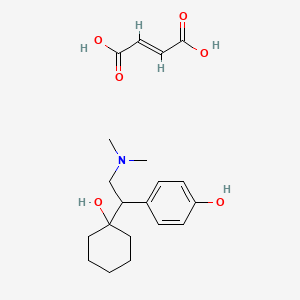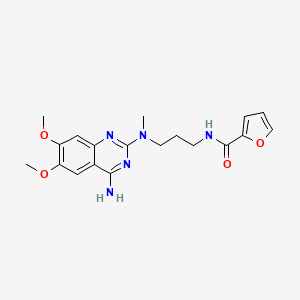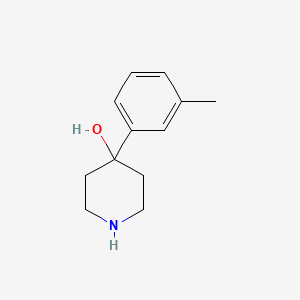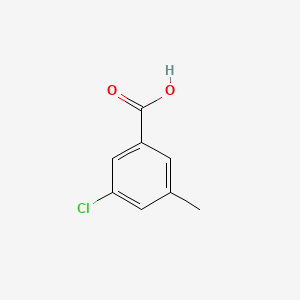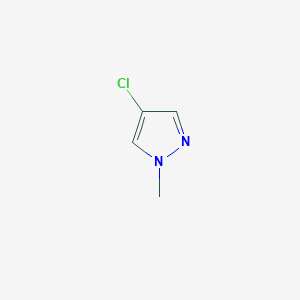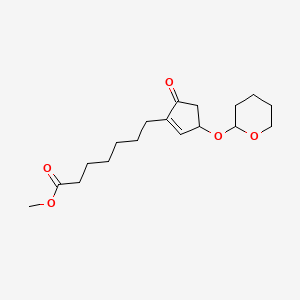
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Vue d'ensemble
Description
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate is an organic compound characterized by a unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate typically involves multi-step organic synthesis. Key intermediates and starting materials may include cyclopentanone, heptanoic acid, and tetrahydro-2H-pyran, often reacting under controlled conditions like specific temperature, pH, and catalyst presence.
Cyclopentanone Synthesis: : Starting with cyclopentanone, a reaction sequence introduces the tetrahydro-2H-pyran-2-yl)oxy group to form the modified cyclopentane ring.
Heptanoic Acid Derivatization: : Separately, heptanoic acid undergoes esterification to introduce the methyl group.
Coupling Reactions: : These intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the final product.
Industrial Production Methods
On an industrial scale, the synthesis might be adapted for large-scale production, leveraging continuous flow reactors and optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate can undergo various organic reactions, including:
Oxidation: : Transformation of functional groups to higher oxidation states.
Reduction: : Conversion to less oxidized states, such as reducing the carbonyl group to a hydroxyl group.
Substitution: : Nucleophilic or electrophilic substitutions on the cyclopentane ring.
Common Reagents and Conditions
Reagents such as potassium permanganate for oxidation, lithium aluminium hydride for reduction, and alkyl halides for substitution reactions are common. Conditions often involve solvents like dichloromethane, methanol, and temperatures ranging from -78°C to room temperature.
Major Products Formed
The reactions typically yield products like hydroxy derivatives, reduced alcohol forms, and substituted cyclopentane derivatives, each potentially useful for further synthetic applications or as final products in medicinal chemistry.
Applications De Recherche Scientifique
In Chemistry
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate serves as a valuable intermediate in synthesizing more complex molecules, used in catalytic studies and as a model compound to study reaction mechanisms.
In Biology
This compound finds applications in studying biological pathways, acting as a substrate or inhibitor in enzymatic reactions, thus aiding in understanding biological processes and developing drugs.
In Medicine
Due to its potential biological activity, it is explored in drug discovery and development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
In Industry
In industrial applications, it is used as a chemical intermediate in manufacturing various organic compounds, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate exerts its effects involves interacting with specific molecular targets such as enzymes, receptors, or cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist, thereby influencing physiological responses.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate stands out due to its unique structure, which imparts specific reactivity and biological activity. Similar compounds include:
Cyclopentanone Derivatives: : Featuring similar cyclopentane structures but differing in substituents and functionalities.
Heptanoate Esters: : Sharing the heptanoic acid-derived ester moiety but varying in the attached functional groups.
Pyran Derivatives: : Compounds containing the tetrahydro-2H-pyran moiety, with diverse chemical and biological activities.
Propriétés
IUPAC Name |
methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSROFOPTSOXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529010 | |
| Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40098-24-6 | |
| Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
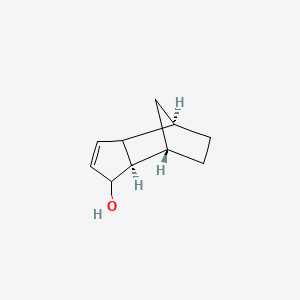
![3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1590085.png)
